molecular formula C21H18N2O3 B12912062 7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid CAS No. 924634-75-3

7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid

Cat. No.: B12912062
CAS No.: 924634-75-3
M. Wt: 346.4 g/mol
InChI Key: BDROLAJLTVIUDO-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)methyl)-7-ethyl-3-hydroxyquinoline-4-carboxylic acid is a complex organic compound that features both indole and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-indol-3-yl)methyl)-7-ethyl-3-hydroxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole moiety, followed by the construction of the quinoline ring. The final step involves the coupling of these two moieties under specific reaction conditions.

    Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Quinoline Synthesis: The quinoline ring can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Coupling Reaction: The final coupling of the indole and quinoline moieties can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the quinoline ring, forming quinone derivatives.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-((1H-indol-3-yl)methyl)-7-ethyl-3-hydroxyquinoline-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: It can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole moiety.

    Quinoline-4-carboxylic acid: Lacks the indole moiety but shares the quinoline structure.

Uniqueness

2-((1H-indol-3-yl)methyl)-7-ethyl-3-hydroxyquinoline-4-carboxylic acid is unique due to the combination of indole and quinoline moieties, which allows it to interact with a broader range of biological targets compared to compounds with only one of these structures.

Properties

CAS No.

924634-75-3

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

7-ethyl-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C21H18N2O3/c1-2-12-7-8-15-17(9-12)23-18(20(24)19(15)21(25)26)10-13-11-22-16-6-4-3-5-14(13)16/h3-9,11,22,24H,2,10H2,1H3,(H,25,26)

InChI Key

BDROLAJLTVIUDO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=C(C(=N2)CC3=CNC4=CC=CC=C43)O)C(=O)O

Origin of Product

United States

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